

Investigating the Anti-Inflammatory Properties of Repaglinide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B10819541*

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Disclaimer: Initial searches for "**Regelidine**" did not yield significant information regarding its anti-inflammatory properties. However, "Repaglinide," a structurally similar and well-documented anti-diabetic medication, has demonstrated notable anti-inflammatory effects. This guide, therefore, focuses on the anti-inflammatory properties of Repaglinide, assuming "**Regelidine**" to be a likely misspelling.

This technical guide provides an in-depth overview of the anti-inflammatory properties of Repaglinide, designed for researchers, scientists, and drug development professionals. The document details the quantitative effects of Repaglinide on inflammatory markers, comprehensive experimental protocols for in vivo assessment, and the putative signaling pathways involved in its anti-inflammatory mechanism of action.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of Repaglinide have been quantified in various preclinical models. The data below summarizes its efficacy in reducing key inflammatory mediators and responses.

Table 1: Effect of Repaglinide on Inflammatory Markers in a Lipopolysaccharide (LPS) Challenge Model.[1]

Inflammatory Marker	Animal Model	Treatment Group	Result
Serum Tumor Necrosis Factor- α (TNF- α)	Mice (Systemic LPS Challenge)	Repaglinide	Significantly decreased
Bronchial Alveolar Lavage Fluid Monocyte Chemoattractant Protein-1 (MCP-1)	Mice (Intratracheal LPS Challenge)	Repaglinide	Significantly decreased

Table 2: Effect of Repaglinide on Edema in a Delayed-Type Hypersensitivity (DTH) Model.[1]

DTH Model	Animal Model	Treatment Group	Result
Sheep Red Blood Cells (sRBC) Induced Footpad Swelling	Mice	Repaglinide	Attenuated local swelling
2,4-Dinitrofluorobenzene (DNFB) Induced Ear Swelling	Mice	Repaglinide	Downregulated ear swelling

Table 3: Antioxidative and Anti-inflammatory Effects of Repaglinide in Diabetic Animals.[2][3]

Parameter	Animal Model	Treatment Duration	Result
Protein Oxidation	Diabetic Rabbits	8 weeks	Diminished by 17.8%
Plasma Ascorbic Acid (AA) Level	Diabetic Rabbits	4 weeks	Increased by 9.4%
Plasma Ascorbic Acid (AA) Level	Diabetic Rabbits	8 weeks	Increased by 22.6%
Total Antioxidant Status (TAS)	Diabetic Rabbits	4 weeks	Significantly increased by 23.6%
Total Antioxidant Status (TAS)	Diabetic Rabbits	8 weeks	Significantly increased by 16.7%
Interleukin-6 (IL-6) Concentration	Diabetic Rabbits	4 and 8 weeks	No significant effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vivo models used to assess the anti-inflammatory properties of Repaglinide.

Delayed-Type Hypersensitivity (DTH) Models[1]

DTH reactions are T-cell mediated inflammatory responses. Repaglinide has been shown to be effective in two different DTH models.

2.1.1. Sheep Red Blood Cell (sRBC)-Induced DTH in Mice

- **Sensitization:** Mice are systemically sensitized with an injection of sRBCs.
- **Challenge:** After a specific period (e.g., 4 days), a local injection of sRBCs is administered into the footpad to elicit the DTH response.
- **Treatment:** Repaglinide is administered to the treatment group, typically prior to the challenge.

- **Measurement:** Footpad swelling is measured at various time points (e.g., 24 hours) after the challenge as an indicator of the inflammatory response.

2.1.2. 2,4-Dinitrofluorobenzene (DNFB)-Induced DTH in Mice

- **Sensitization:** A topical application of DNFB is administered to a shaved area on the backs of the mice.
- **Challenge:** After a sensitization period, a topical challenge with DNFB is applied to the ear.
- **Treatment:** Repaglinide is administered to the treatment group.
- **Measurement:** Ear swelling is measured to quantify the DTH response.

Lipopolysaccharide (LPS) Challenge Models[1]

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.

2.2.1. Systemic LPS Challenge in Mice

- **Challenge:** Mice are administered LPS systemically (e.g., via intraperitoneal injection).
- **Treatment:** Repaglinide is administered to the treatment group.
- **Sample Collection:** Blood samples are collected at specified time points after the LPS challenge.
- **Analysis:** Serum levels of pro-inflammatory cytokines, such as TNF- α , are measured using techniques like ELISA.

2.2.2. Intratracheal LPS Challenge in Mice

- **Challenge:** LPS is administered directly into the trachea to induce localized lung inflammation.
- **Treatment:** Repaglinide is given to the treatment group.
- **Sample Collection:** Bronchial alveolar lavage (BAL) fluid is collected.

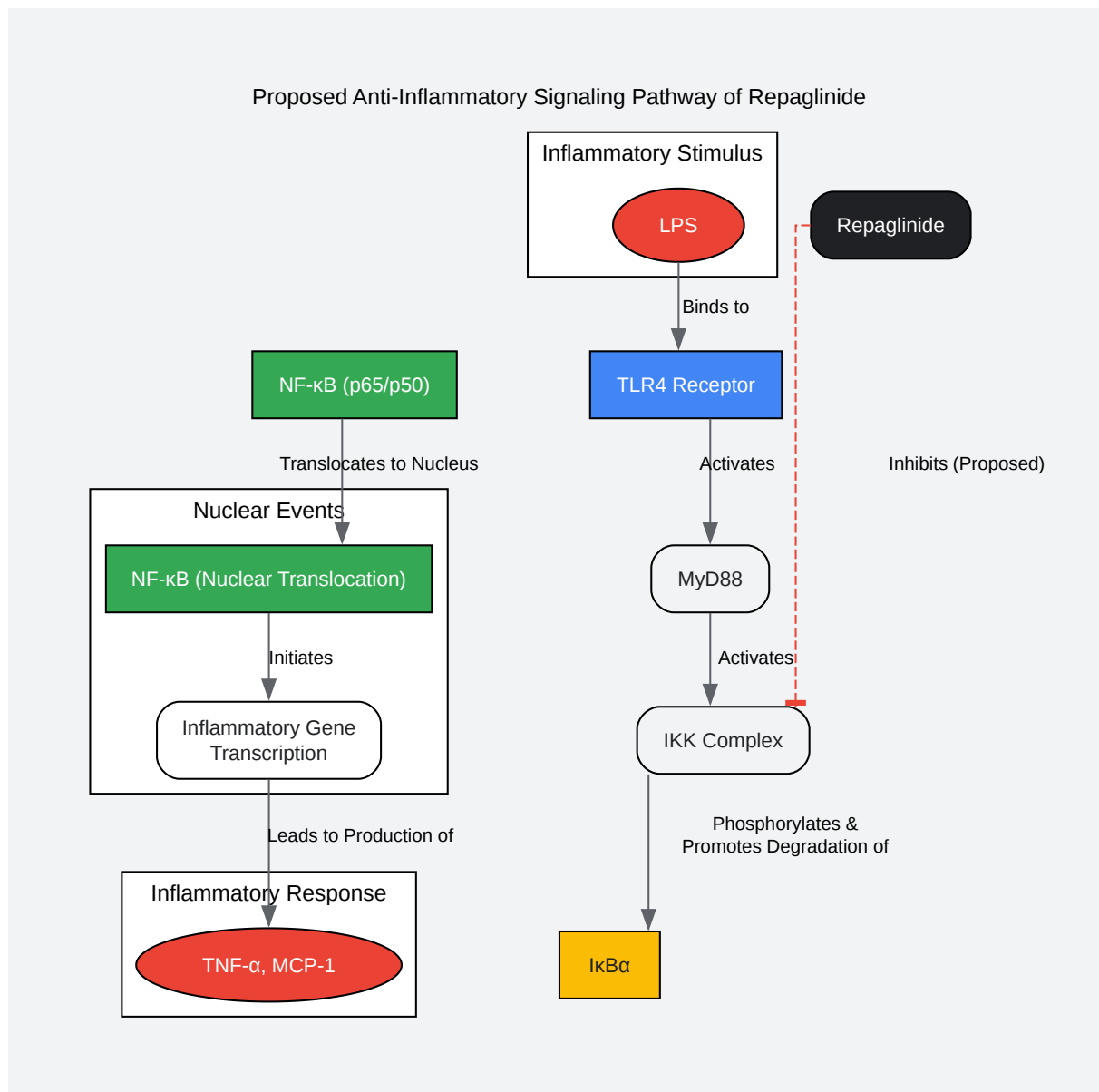
- Analysis: Levels of chemokines, such as MCP-1, in the BAL fluid are quantified.

Signaling Pathways and Visualizations

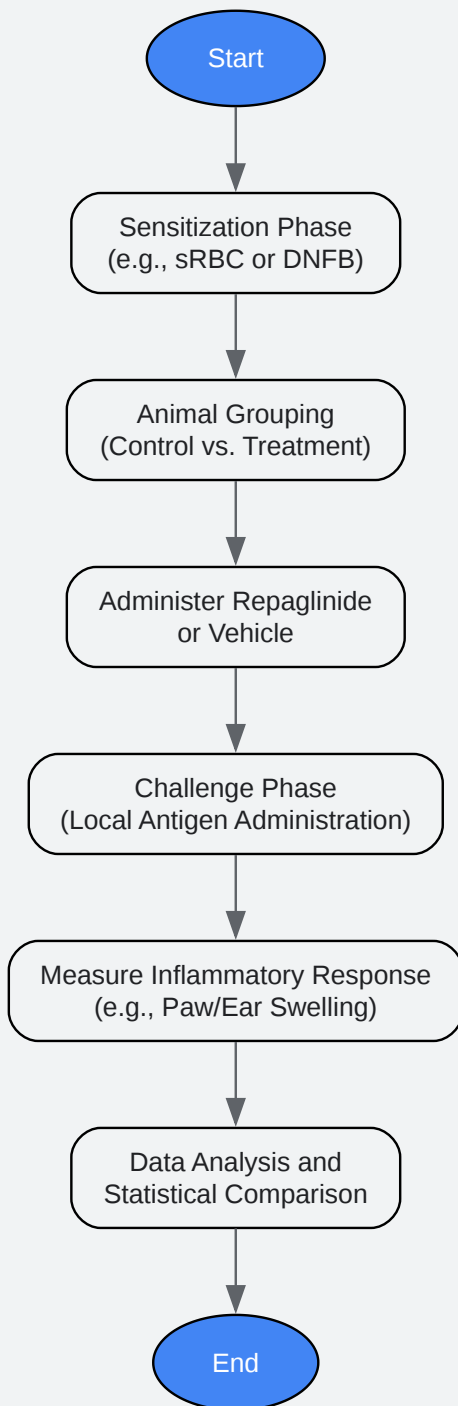
The anti-inflammatory effects of Repaglinide are believed to be mediated through the modulation of key inflammatory signaling pathways. The diagrams below illustrate the proposed mechanism of action and experimental workflows.

Proposed Anti-Inflammatory Signaling Pathway of Repaglinide

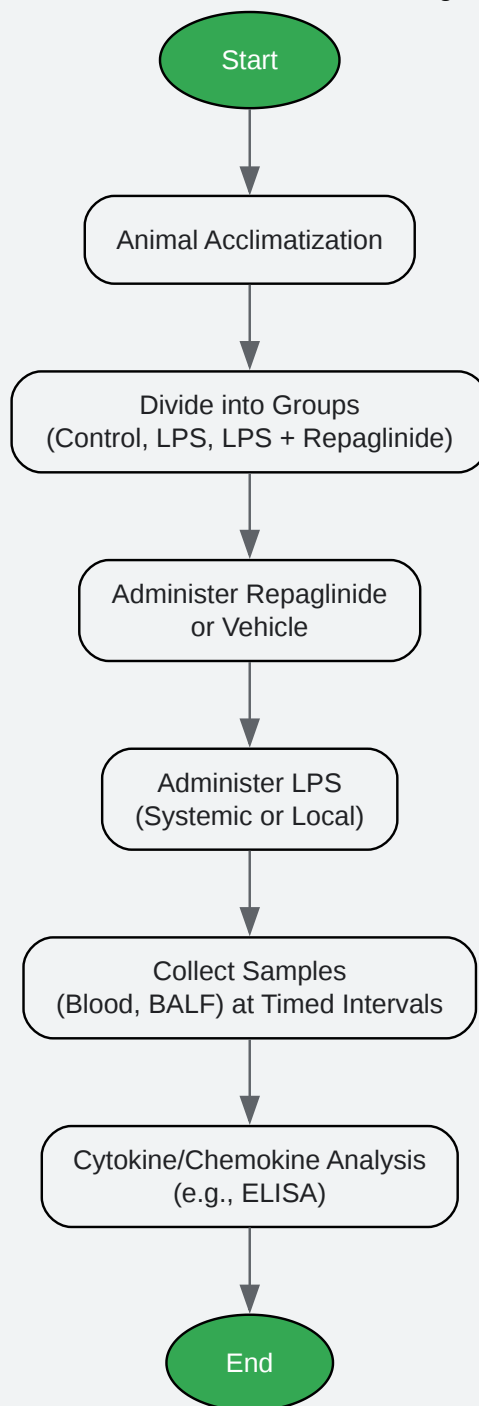
The reduction of TNF- α and MCP-1 by Repaglinide suggests an interruption of the pro-inflammatory signaling cascade initiated by stimuli like LPS. A plausible mechanism is the inhibition of the NF- κ B pathway, a central regulator of inflammatory gene expression.



Experimental Workflow for DTH Models



Experimental Workflow for LPS Challenge Models

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com